1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-
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Overview
Description
1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- is a heterocyclic compound that features an imidazole ring substituted with a methanol group at the 5-position and a 4-(trifluoromethyl)phenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methanol Group: The methanol group can be introduced via a hydroxymethylation reaction, where formaldehyde is reacted with the imidazole ring under basic conditions.
Attachment of the 4-(Trifluoromethyl)phenylmethyl Group: The final step involves the alkylation of the imidazole ring with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Scientific Research Applications
1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H
Properties
CAS No. |
833490-37-2 |
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Molecular Formula |
C12H11F3N2O |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-3-1-9(2-4-10)6-17-8-16-5-11(17)7-18/h1-5,8,18H,6-7H2 |
InChI Key |
FUJMFZOSWZBAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C(F)(F)F |
Origin of Product |
United States |
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